Desmethyl Norflurazon-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

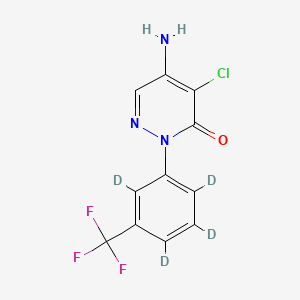

Desmethyl Norflurazon-d4 is a deuterated form of Desmethyl Norflurazon, a metabolite of the herbicide Norflurazon. This compound is primarily used in scientific research to study the environmental fate and behavior of Norflurazon. The deuterium labeling allows for more precise tracking and analysis in various experimental setups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Norflurazon-d4 typically involves the deuteration of Desmethyl Norflurazon. The process begins with the preparation of Desmethyl Norflurazon, which is synthesized through a series of chemical reactions involving the starting material Norflurazon. The deuteration process involves the replacement of hydrogen atoms with deuterium, often using deuterated reagents and solvents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .

Analyse Chemischer Reaktionen

Types of Reactions

Desmethyl Norflurazon-d4 undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Desmethyl Norflurazon-d4 is widely used in scientific research, including:

Chemistry: Used as a tracer in studies involving the environmental fate of Norflurazon.

Biology: Employed in metabolic studies to understand the degradation pathways of Norflurazon in biological systems.

Medicine: Investigated for its potential effects on human health and its role as a biomarker for exposure to Norflurazon.

Wirkmechanismus

Desmethyl Norflurazon-d4 exerts its effects by inhibiting the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This inhibition leads to the disruption of carotenoid production, resulting in the bleaching of plant tissues. The molecular targets and pathways involved include the binding of the compound to the active site of phytoene desaturase, preventing the conversion of phytoene to lycopene .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Desmethyl Norflurazon: The non-deuterated form of Desmethyl Norflurazon-d4.

Norflurazon: The parent compound from which Desmethyl Norflurazon is derived.

Other Pyridazinone Herbicides: Compounds with similar structures and modes of action, such as Fluridone and Pydiflumetofen.

Uniqueness

This compound is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific studies. This labeling provides a distinct advantage in experiments requiring high sensitivity and specificity, such as those involving mass spectrometry or NMR spectroscopy .

Biologische Aktivität

Desmethyl Norflurazon-d4 is a derivative of the herbicide Norflurazon, which is primarily used in agricultural settings for weed control. Understanding its biological activity is crucial for assessing its environmental impact and potential effects on non-target organisms. This article compiles research findings, case studies, and relevant data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the absence of a methyl group that is present in its parent compound, Norflurazon. The chemical structure significantly influences its biological activity, including its metabolism and toxicity.

Metabolism and Biotransformation

Research indicates that Norflurazon undergoes extensive biotransformation in living organisms. In studies involving rats, less than 2% of administered doses were excreted as unchanged parent compound, with major metabolic pathways including N-demethylation and glutathione conjugation . this compound likely follows similar metabolic pathways due to its structural similarities.

Table 1: Metabolic Pathways of Norflurazon

| Metabolic Pathway | Description |

|---|---|

| N-Demethylation | Removal of methyl group, leading to desmethyl derivatives. |

| Glutathione Conjugation | Formation of conjugates that may alter toxicity. |

| Chlorine Displacement | Replacement of chlorine with hydrogen (minor pathway). |

Toxicological Studies

Various studies have assessed the toxicity of Norflurazon and its metabolites. For instance, acute oral toxicity studies revealed clinical signs such as lethargy, abnormal gait, and increased salivation in rats at high doses . The systemic No Observed Effect Level (NOEL) was determined to be around 50 mg/kg/day based on significant increases in liver weight and enzyme levels .

Case Study: Chronic Exposure in Rodents

A chronic study involving rats demonstrated that high doses of Norflurazon resulted in significant pathological changes, including increased liver weight and incidences of nephritis . These findings suggest potential long-term health risks associated with exposure to this compound.

Ecotoxicological Impacts

The environmental fate of this compound is also a concern. Its transformation products can exhibit different ecological effects compared to the parent compound. Research indicates that these metabolites may persist in the environment and affect non-target species, including aquatic organisms .

Table 2: Ecotoxicological Effects of Norflurazon Derivatives

| Organism Type | Observed Effects |

|---|---|

| Aquatic Invertebrates | Reduced survival rates at higher concentrations. |

| Fish | Altered reproductive behaviors and growth rates. |

| Terrestrial Plants | Inhibition of germination and growth at elevated levels. |

Eigenschaften

IUPAC Name |

5-amino-4-chloro-2-[2,3,4,6-tetradeuterio-5-(trifluoromethyl)phenyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O/c12-9-8(16)5-17-18(10(9)19)7-3-1-2-6(4-7)11(13,14)15/h1-5H,16H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEQNXJEEHWIDV-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)N)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])N2C(=O)C(=C(C=N2)N)Cl)[2H])C(F)(F)F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.